Azidoethyl-SS-ethylamin

Übersicht

Beschreibung

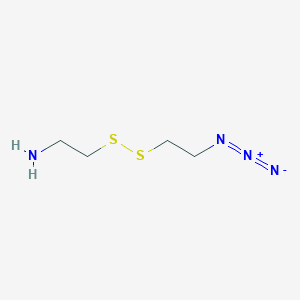

Azidoethyl-SS-ethylamine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azidoethyl-SS-ethylamine is a cleavable PEG linker . It is used in the development of antibody-drug conjugates .Molecular Structure Analysis

The molecular formula of Azidoethyl-SS-ethylamine is C4H10N4S2 . It contains a total of 20 atoms, including 10 Hydrogen atoms, 4 Carbon atoms, 4 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis

Azidoethyl-SS-ethylamine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Wissenschaftliche Forschungsanwendungen

Antikörper-Wirkstoff-Konjugate (ADCs) Synthese

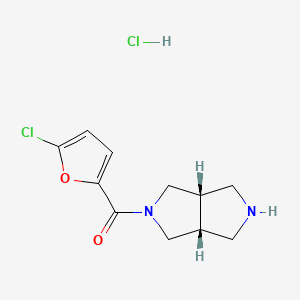

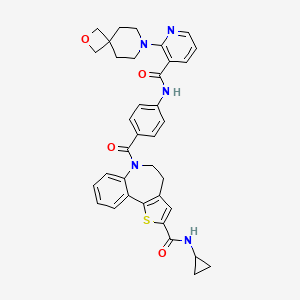

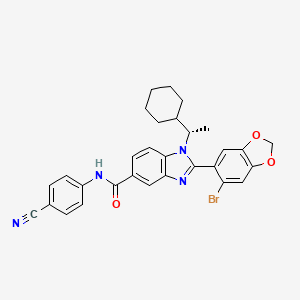

Azidoethyl-SS-ethylamin wird hauptsächlich bei der Synthese von ADCs verwendet {svg_1} {svg_2}. ADCs sind eine Klasse von biopharmazeutischen Medikamenten, die als zielgerichtete Therapie zur Behandlung von Krebs entwickelt wurden. Es handelt sich um komplexe Moleküle, die aus einem Antikörper bestehen, der mit einer biologisch aktiven zytotoxischen (krebshemmenden) Nutzlast oder einem Medikament verbunden ist.

Click-Chemie

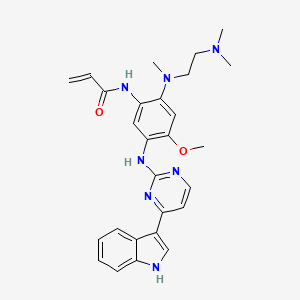

this compound ist ein Reagenz der Click-Chemie {svg_3} {svg_4}. Click-Chemie ist eine chemische Philosophie, die von K. Barry Sharpless vom Scripps Research Institute eingeführt wurde und Chemie beschreibt, die darauf zugeschnitten ist, Substanzen schnell und zuverlässig durch Verknüpfung kleiner Einheiten zu erzeugen.

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC)

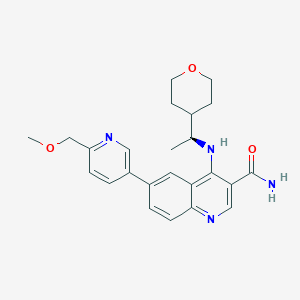

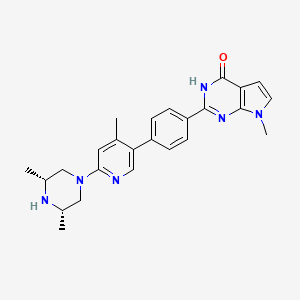

this compound kann CuAAC mit Molekülen eingehen, die Alkingruppen enthalten {svg_5} {svg_6}. CuAAC ist die beliebteste Reaktion im Bereich der Click-Chemie. Es ist eine zuverlässige, hoch Ausbeuten liefernde „Click“-Reaktion, die ein 1,2,3-Triazol als Produkt liefert.

Spannungs-geförderte Alkin-Azid-Cycloaddition (SPAAC)

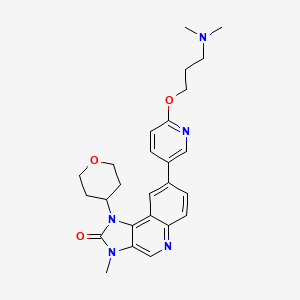

this compound kann auch SPAAC mit Molekülen eingehen, die DBCO- oder BCN-Gruppen enthalten {svg_7} {svg_8}. SPAAC ist eine Art von Click-Chemie, ein Begriff, der für Reaktionen verwendet wird, die eine hohe Ausbeute haben, einen breiten Anwendungsbereich haben, nur Nebenprodukte erzeugen, die ohne Chromatographie entfernt werden können, stereospezifisch sind, einfach durchzuführen sind und in leicht entfernbaren oder ungefährlichen Lösungsmitteln durchgeführt werden können.

Wirkmechanismus

Target of Action

Azidoethyl-SS-ethylamine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

Azidoethyl-SS-ethylamine is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azidoethyl-SS-ethylamine is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) and the strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions allow for the formation of a covalent bond between the Azide group in Azidoethyl-SS-ethylamine and an Alkyne group in another molecule, facilitating the conjugation of antibodies with drugs in the synthesis of ADCs .

Result of Action

The result of Azidoethyl-SS-ethylamine’s action is the formation of antibody-drug conjugates (ADCs) . These ADCs are designed to target specific cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .

Action Environment

The action environment of Azidoethyl-SS-ethylamine largely depends on the conditions under which the click chemistry reactions (CuAAc and SPAAC) occur . Factors such as temperature, pH, and the presence of copper ions can influence the efficiency of these reactions . Furthermore, the stability and efficacy of the resulting ADCs can be influenced by various biological factors in the patient’s body, including the presence of specific antigens on cancer cells and the patient’s overall health status.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Azidoethyl-SS-ethylamine plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with various biomolecules, including antibodies and cytotoxins, to form stable conjugates. The azide group in Azidoethyl-SS-ethylamine allows it to undergo CuAAc with alkyne-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making Azidoethyl-SS-ethylamine a valuable tool in bioconjugation .

Cellular Effects

Azidoethyl-SS-ethylamine influences cellular processes by facilitating the targeted delivery of cytotoxic agents to cancer cells. The cleavable linker allows the release of the cytotoxin upon internalization by the target cell, leading to cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy of ADCs. Azidoethyl-SS-ethylamine can affect cell signaling pathways, gene expression, and cellular metabolism by delivering cytotoxic agents directly to the target cells .

Molecular Mechanism

The molecular mechanism of Azidoethyl-SS-ethylamine involves its role as a cleavable linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic agent. The azide group in Azidoethyl-SS-ethylamine undergoes CuAAc with alkyne-containing molecules, forming a stable triazole linkage. This reaction is facilitated by copper ions, which act as a catalyst. The cleavable nature of the linker ensures that the cytotoxic agent is released only within the target cell, reducing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azidoethyl-SS-ethylamine can change over time due to its stability and degradation. The cleavable linker is designed to be stable under physiological conditions but can be cleaved upon internalization by the target cell. Long-term studies have shown that Azidoethyl-SS-ethylamine maintains its stability and efficacy over extended periods, making it a reliable component in ADCs. Degradation of the linker can occur over time, affecting the release of the cytotoxic agent and the overall efficacy of the ADC .

Dosage Effects in Animal Models

The effects of Azidoethyl-SS-ethylamine vary with different dosages in animal models. At lower doses, the ADCs containing Azidoethyl-SS-ethylamine show targeted delivery of the cytotoxic agent with minimal toxicity to healthy tissues. At higher doses, toxic or adverse effects may be observed due to the increased release of the cytotoxic agent. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

Azidoethyl-SS-ethylamine is involved in metabolic pathways related to its role as a cleavable linker in ADCs. It interacts with enzymes and cofactors involved in the bioconjugation process, including copper ions that catalyze the CuAAc reaction. The metabolic flux and metabolite levels can be affected by the presence of Azidoethyl-SS-ethylamine, as it facilitates the formation of stable conjugates and the release of cytotoxic agents within target cells .

Transport and Distribution

Azidoethyl-SS-ethylamine is transported and distributed within cells and tissues as part of ADCs. It interacts with transporters and binding proteins that facilitate its internalization by target cells. The localization and accumulation of Azidoethyl-SS-ethylamine within specific tissues are influenced by the targeting properties of the ADC. This targeted distribution ensures that the cytotoxic agent is delivered specifically to the cancer cells, minimizing off-target effects .

Subcellular Localization

The subcellular localization of Azidoethyl-SS-ethylamine is determined by its role as a cleavable linker in ADCs. Upon internalization by the target cell, the linker directs the cytotoxic agent to specific compartments or organelles, where it exerts its effects. Targeting signals and post-translational modifications may influence the localization of Azidoethyl-SS-ethylamine within the cell, ensuring the efficient release of the cytotoxic agent .

Eigenschaften

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLWTYKOHAVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296848 | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-40-8 | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)